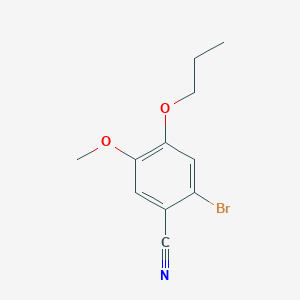

2-Bromo-5-methoxy-4-propoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-methoxy-4-propoxybenzonitrile is a chemical compound with the molecular formula C11H12BrNO2 . It has a molecular weight of 270.13 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of this compound is reported to be 104°C . The compound is typically stored at ambient temperature .Applications De Recherche Scientifique

Spectroscopic and Second Harmonic Generation Studies : The compound 5-Bromo-2-methoxybenzonitrile has been studied for its geometric structure and nonlinear optical properties using Density Functional Theory (DFT). These properties are significant for applications in frequency doubling and Second Harmonic Generation (SHG), indicating potential use in non-linear optical devices (Kumar & Raman, 2017).

Herbicide Resistance in Transgenic Plants : Research on a related compound, bromoxynil (a herbicide), demonstrated the development of herbicide resistance in plants through genetic engineering. This involved introducing a bacterial gene that detoxifies bromoxynil, highlighting the potential for developing herbicide-resistant crops using similar methods (Stalker, Mcbride & Malyj, 1988).

Synthesis of Tetracyclic Carbon Core : Research involving 2-bromoanthracyclinone, a structurally related compound, focused on synthesizing the tetracyclic core of menogaril, a compound with potential anti-tumor activity. This synthesis could be relevant for developing new therapeutic agents (Su, Wulff & Ball, 1998).

Biotransformation of Bromoxynil : Another study investigated the anaerobic biodegradation of bromoxynil, a compound structurally similar to 2-Bromo-5-methoxy-4-propoxybenzonitrile. This research is significant for understanding the environmental impact and biodegradability of such compounds (Knight, Berman & Häggblom, 2003).

New Zinc Phthalocyanine Derivatives : A study on zinc phthalocyanine substituted with bromo-methoxy groups revealed its potential as a photosensitizer in photodynamic therapy for cancer treatment. This indicates the potential medical applications of bromo-methoxy substituted compounds (Pişkin, Canpolat & Öztürk, 2020).

Photochemistry of Substituted 4-Halogenophenols : Research on the photochemistry of chloro-hydroxybenzonitrile, a compound with structural similarities, has shown interesting photochemical behavior that could be relevant in the study of light-induced reactions in similar compounds (Bonnichon, Grabner, Guyot & Richard, 1999).

Synthesis of Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives : A study involving the synthesis of derivatives of methoxybenzonitrile showed potential anti-tumor activities, suggesting the importance of similar compounds in pharmaceutical research (Li, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPUWJRTDYRINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)

![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)